molecular formula C20H25N5O B11669823 2-(4-benzylpiperazin-1-yl)-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide CAS No. 303106-02-7

2-(4-benzylpiperazin-1-yl)-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide

Cat. No.: B11669823
CAS No.: 303106-02-7
M. Wt: 351.4 g/mol
InChI Key: ZZDVTHPPLJMVKU-OQKWZONESA-N
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Description

2-(4-benzylpiperazin-1-yl)-N’-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide is a complex organic compound that features a piperazine ring, a benzyl group, a pyridine ring, and an acetohydrazide moiety. Compounds with such structures are often studied for their potential pharmacological properties, including their roles as enzyme inhibitors, receptor antagonists, or other bioactive agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-N’-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Acetohydrazide Formation: The acetohydrazide moiety is introduced by reacting acetic acid hydrazide with the benzylated piperazine.

    Condensation with Pyridine Aldehyde: Finally, the compound is formed by condensing the acetohydrazide with pyridine-3-carbaldehyde under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group or the piperazine ring.

    Reduction: Reduction reactions could target the pyridine ring or the hydrazide moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

2-(4-benzylpiperazin-1-yl)-N’-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide may have several applications in scientific research:

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use as a probe to study biological systems or as a lead compound in drug discovery.

    Medicine: Investigation of its pharmacological properties, such as enzyme inhibition or receptor antagonism.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N’-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide would depend on its specific biological target. Potential mechanisms could include:

    Enzyme Inhibition: Binding to the active site of an enzyme and preventing substrate access.

    Receptor Antagonism: Blocking the binding of a natural ligand to a receptor, thereby inhibiting its signaling pathway.

    Pathways Involved: The compound could interact with various molecular pathways, such as those involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-benzylpiperazin-1-yl)-N’-[(1E)-1-(pyridin-2-yl)ethylidene]acetohydrazide
  • 2-(4-benzylpiperazin-1-yl)-N’-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide

Comparison

Compared to similar compounds, 2-(4-benzylpiperazin-1-yl)-N’-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide may exhibit unique properties due to the position of the pyridine ring, which can influence its binding affinity, selectivity, and overall biological activity.

Properties

CAS No.

303106-02-7

Molecular Formula

C20H25N5O

Molecular Weight

351.4 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[(E)-1-pyridin-3-ylethylideneamino]acetamide

InChI

InChI=1S/C20H25N5O/c1-17(19-8-5-9-21-14-19)22-23-20(26)16-25-12-10-24(11-13-25)15-18-6-3-2-4-7-18/h2-9,14H,10-13,15-16H2,1H3,(H,23,26)/b22-17+

InChI Key

ZZDVTHPPLJMVKU-OQKWZONESA-N

Isomeric SMILES

C/C(=N\NC(=O)CN1CCN(CC1)CC2=CC=CC=C2)/C3=CN=CC=C3

Canonical SMILES

CC(=NNC(=O)CN1CCN(CC1)CC2=CC=CC=C2)C3=CN=CC=C3

Origin of Product

United States

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